molecular formula C11H13ClN2O5 B8275113 2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide

2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide

Cat. No. B8275113
M. Wt: 288.68 g/mol
InChI Key: LQNQEDGVSOJFBA-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

Under nitrogen, phosphorus pentoxide (0.98 g, 6.90 mmol) was added portionwise to a slurry of 2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide (0.5 g, 1.73 mmol) in methanesulfonic acid (5 mL) at r.t. The mixture was heated to 140-145° C. for 6 h. After cooling to r.t., the mixture was poured onto ice-water and extracted with ethyl acetate. The combined organic phases were washed with water then brine, dried over sodium sulfate, filtered and concentrated in vacuo. Further drying under high vacuum gave 2-(2-chloro-5-nitrophenyl)-oxazole (0.366 g, 94%) as a solid.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:15][C:16]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][C:17]=1[C:18]([NH:20][CH2:21][CH:22]([O:25]C)OC)=O>CS(O)(=O)=O>[Cl:15][C:16]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][C:17]=1[C:18]1[O:25][CH:22]=[CH:21][N:20]=1

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C(=O)NCC(OC)OC)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Further drying under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.366 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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